molecular formula C6H10ClN3O B1431012 1-(6-Methoxypyridin-2-yl)hydrazine hydrochloride CAS No. 650637-93-7

1-(6-Methoxypyridin-2-yl)hydrazine hydrochloride

Cat. No.: B1431012
CAS No.: 650637-93-7
M. Wt: 175.61 g/mol
InChI Key: MYFGMZUAFROVQZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(6-Methoxypyridin-2-yl)hydrazine hydrochloride involves several steps. One common synthetic route includes the reaction of 6-methoxypyridine-2-carbaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(6-Methoxypyridin-2-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-(6-Methoxypyridin-2-yl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers use it to study the effects of hydrazine derivatives on biological systems.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-yl)hydrazine hydrochloride involves its interaction with molecular targets in biological systems. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This compound may also interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

1-(6-Methoxypyridin-2-yl)hydrazine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(6-methoxypyridin-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-10-6-4-2-3-5(8-6)9-7;/h2-4H,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFGMZUAFROVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650637-93-7
Record name 2-hydrazinyl-6-methoxypyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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